molecular formula C6H9N3O B2849064 2-[(pyrazin-2-yl)amino]ethan-1-ol CAS No. 1640-86-4

2-[(pyrazin-2-yl)amino]ethan-1-ol

Cat. No.: B2849064
CAS No.: 1640-86-4
M. Wt: 139.158
InChI Key: SMHOMFGFMJZEMW-UHFFFAOYSA-N
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Description

2-[(Pyrazin-2-yl)amino]ethan-1-ol is an organic compound featuring a pyrazine ring linked via an amino group to an ethanol moiety. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, confers unique electronic and steric properties to the molecule. While direct biological data for this compound are sparse in the provided evidence, its structural analogs have been explored in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(pyrazin-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHOMFGFMJZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of pyrazine-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as trifluoromethanesulfonic acid. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[(pyrazin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-[(pyrazin-2-yl)amino]ethan-1-ol has been explored for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of pyrazine compounds exhibit significant antiproliferative effects against cancer cell lines. Structural modifications, such as the incorporation of the amino alcohol moiety, may enhance these effects by improving solubility and bioavailability .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions:

  • Nucleophilic Substitution : The amino group can be replaced by other functional groups, allowing for the creation of diverse derivatives.
Reaction TypeDescription
OxidationCan be oxidized to form corresponding ketones or aldehydes.
ReductionCan be reduced to form primary or secondary amines.
SubstitutionParticipates in nucleophilic substitution reactions with alkyl halides.

Biological Studies

The compound is utilized in biological research to study its interactions with various molecular targets:

  • Receptor Interaction : Studies suggest that this compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cellular functions .

Mechanism of Action

The mechanism of action of 2-[(pyrazin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence: Pyrazine vs. This difference may affect solubility, bioavailability, and metal-coordination behavior .

Functional Group Variations: Amino-Ethanol Motif: All compounds share the –NH–CH₂CH₂OH backbone, which is critical for hydrogen bonding and solubility. However, branching (e.g., the ethyl and pentyl chains in hydroxychloroquine intermediates) introduces steric effects that may hinder receptor binding or crystallization . Piperazine and Carbonyl Additions: The piperazine-carbonyl group in the C₁₈H₂₉N₅O₂ analog introduces conformational flexibility and basicity, likely influencing its pharmacokinetic properties .

Synthetic Accessibility: Pyrazine derivatives often require regioselective amination or cross-coupling reactions, as seen in the synthesis of 2-[(pyrazin-2-ylamino)methyl]phenol via perchlorate salt formation . Pyridazine and pyridine analogs employ nucleophilic substitutions or click chemistry, as demonstrated in the preparation of 2-[(6-phenylpyridazin-3-yl)amino]ethan-1-ol .

Pyridine- and pyridazine-based analogs are prevalent in drug discovery pipelines, particularly as enzyme inhibitors or receptor ligands .

Biological Activity

The compound 2-[(pyrazin-2-yl)amino]ethan-1-ol is a derivative of pyrazine, a heterocyclic aromatic compound known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and an alcohol functional group. Its molecular formula is C6_6H8_8N4_4O, indicating potential interactions with various biological targets due to the presence of nitrogen and oxygen atoms.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including those related to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
2-PyrazinylamineHepG2 (Liver)54.25Induction of apoptosis via Bcl-2/Bax modulation
2-PyrazinylamineHeLa (Cervical)38.44Cell cycle arrest at G2/M phase

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundCOX Inhibition IC50_{50} (µM)Reference Drug IC50_{50} (µM)
Pyrazole Derivative0.04 ± 0.09Celecoxib: 0.04 ± 0.01

This indicates that structural modifications in pyrazole compounds can lead to enhanced anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that pyrazole derivatives exhibit significant antioxidant activity through various assays:

Assay TypePyrazole Derivative Activity
ABTSSignificant scavenging effect
DPPHModerate scavenging effect

These results highlight the potential of this compound as an antioxidant agent .

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

  • Inhibition of Key Enzymes : Compounds can inhibit enzymes like COX and MAPK pathways involved in inflammation and cancer progression.
  • Induction of Apoptosis : Many derivatives induce apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain compounds cause cell cycle arrest at specific phases, leading to reduced proliferation.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole-based compounds:

  • In Vivo Studies : Animal models have shown that pyrazole derivatives can significantly reduce tumor size and inflammation markers.
  • Clinical Trials : Early-phase clinical trials are exploring the efficacy of pyrazole derivatives in treating specific cancers and inflammatory conditions.

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